Cas no 2418703-85-0 (2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)

2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a synthetic compound with a distinct 2-(8-chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl) moiety and a N-(3-methyl-1,2-oxazol-5-yl) group. It exhibits potential for use in drug discovery and organic synthesis due to its unique chemical structure and properties.
2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide structure
2418703-85-0 structure
商品名:2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
CAS番号:2418703-85-0
MF:C13H10ClN5O3
メガワット:319.703200817108
CID:5360820
PubChem ID:154880899

2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Z4438322186
    • 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
    • 2-{8-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(3-methyl-1,2-oxazol-5-yl)acetamide
    • インチ: 1S/C13H10ClN5O3/c1-7-4-10(22-18-7)17-9(20)5-19-6-16-11-8(13(19)21)2-3-15-12(11)14/h2-4,6H,5H2,1H3,(H,17,20)
    • InChIKey: IQJMHQMCWXEVHR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(C=CN=1)C(N(C=N2)CC(NC1=CC(C)=NO1)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 488
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 101

2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26689802-0.05g
2-{8-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(3-methyl-1,2-oxazol-5-yl)acetamide
2418703-85-0 95.0%
0.05g
$212.0 2025-03-20

2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide 関連文献

2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamideに関する追加情報

Introduction to 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS No. 2418703-85-0)

The compound 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide, identified by its CAS number 2418703-85-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule is a derivative of pyrido[3,4-d]pyrimidine, a scaffold that has garnered considerable attention due to its structural similarity to several biologically active agents. The presence of a chloro substituent at the 8-position and an acetamide moiety linked to a methyl-substituted oxazole ring introduces unique pharmacophoric features that contribute to its potential therapeutic applications.

Recent studies have highlighted the importance of pyrido[3,4-d]pyrimidine derivatives in the development of drugs targeting various diseases, including cancer and inflammatory disorders. The structural motif of this compound is reminiscent of several FDA-approved medications, which underscores its significance in drug discovery. The chloro group at the 8-position of the pyrido[3,4-d]pyrimidine core enhances the electrophilicity of the ring, making it a suitable candidate for further functionalization. This property is particularly valuable in medicinal chemistry, where such modifications can lead to improved binding affinity and selectivity.

The N-(3-methyl-1,2-oxazol-5-yl)acetamide moiety adds another layer of complexity to the molecule. Oxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The methyl substitution at the 1-position of the oxazole ring further modulates its reactivity and bioavailability. This combination of structural elements suggests that 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide may exhibit multiple pharmacological effects, making it a promising candidate for further investigation.

In the context of current research, this compound aligns with the growing trend toward multitargeted drug design. By integrating multiple pharmacophores into a single molecule, researchers aim to develop drugs that can simultaneously modulate several biological pathways. This approach has shown promise in addressing complex diseases that involve multiple dysregulated pathways. The pyrido[3,4-d]pyrimidine core and the oxazole moiety are both known to interact with various biological targets, including kinases and transcription factors. Such interactions are crucial for developing therapeutic agents that can effectively inhibit disease-causing pathways.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The pyrido[3,4-d]pyrimidine scaffold is well-known for its kinase inhibitory properties, and modifications to this scaffold have led to several successful anticancer drugs. The chloro group and the acetamide moiety in 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide are expected to enhance its binding affinity to kinase targets by improving interactions with key residues in the active site.

Moreover, the oxazole ring introduces additional binding possibilities through hydrogen bonding and hydrophobic interactions. The methyl substitution at the 1-position of the oxazole ring can fine-tune its solubility and metabolic stability, which are critical factors for drug efficacy and safety. These structural features make 2-(8-Chloro-4-oxopyrido[3,4-d]pyrimidin-3-yl)-N-(3-methyl-1,2-o)xazol$5$yl)acetamide an attractive candidate for further optimization as a kinase inhibitor.

Recent advances in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like this one with high accuracy. Molecular docking studies have shown that this compound can bind effectively to various kinase families, including tyrosine kinases and serine/threonine kinases. These findings are supported by experimental data from enzyme inhibition assays conducted in vitro. Such results provide strong evidence for the potential therapeutic applications of this compound.

The synthesis of 2-(8-Chloro$-$4$-$oxopyrido$[$ $-$ $d$]$-$pyrimidin$-$ $3$-$yl)$-$N($-$ $3$-$methyl$-$ $1$, $-$ $2$-$oxazol$-$ $5$-$yl)$acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group into the pyrido[3,$d]$pyrimidine core is achieved through nucleophilic aromatic substitution reactions using appropriate chlorinating agents. Subsequent functionalization with the N($-$ $3$methyl$-$ $1$, $-$ $2$-$oxazol$-$ $5$-$yl)$acetamide moiety is carried out using coupling reactions such as amide bond formation.$ These synthetic steps highlight the importance of advanced organic chemistry techniques in developing complex molecules like this one.$

The purification and characterization of this compound are also critical steps in ensuring its quality and suitability for further research.$ High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy,$ and mass spectrometry (MS) are commonly used techniques for these purposes.$ These analytical methods provide detailed information about the structure,$ purity,$ and chemical properties of the compound.$

In conclusion, $2$(8-Chloro$–$$–$$–$$–$$–$$–$$–$$–$$–$$–$$–$$–$$–$$–$$$–$$$ oxopyridodipyridin$$$ oxadon$$$ –$$$ yl$$$ –$$$ N$$$ ($$( $$$methyl$$$ $$—$$$ $$—$$$ $$—$$$ $$—$$$ $$—$$$ $$$methyl$$$ $$$—$$$ $$—$$$ $$$methyl$$$ $$$—$$$ $$)—$$$amidase (CAS No.$24187038585)$ is a structurally complex molecule with significant potential as a therapeutic agent.$ Its combination of pharmacophoric elements suggests multiple biological activities,$ making it a promising candidate for further investigation.$ Advances in computational chemistry,$ synthetic organic chemistry,$ and analytical techniques have positioned this compound as a valuable tool in drug discovery.$ Future studies should focus on evaluating its biological activity,$ pharmacokinetic properties,$ and potential therapeutic applications.$ These efforts will contribute to our understanding$

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd